
Fmoc-L-asparaginol
Vue d'ensemble
Description
Fmoc-L-asparaginol is a derivative of asparagine, which is one of the 20 naturally occurring amino acids that are the building blocks of proteins. It is widely used in chemotherapeutic regimens for the treatment of acute lymphoblastic leukemia (ALL) and has led to a substantial improvement in cure rates, especially in children .
Synthesis Analysis
This compound is used in solid-phase peptide synthesis (SPPS) to make peptides/glycopeptides containing the aspartate residue .
Molecular Structure Analysis
The molecular structure of this compound has been extensively investigated. Over 100 structural models of l-asparaginases have been deposited in the Protein Data Bank during the last 30 years . The molecular basis of other important properties of these enzymes, such as their substrate specificity, is still being evaluated .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The reaction conditions for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery have been developed .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in several studies. The properties of interface and surface regions are quantified by five physical-chemical descriptors . The discriminating properties of interface and surface regions are quantified by five physical-chemical descriptors developed previously .
Applications De Recherche Scientifique
Traitement du cancer
Fmoc-L-asparaginol est un dérivé utilisé dans la synthèse de la L-asparaginase, une enzyme ayant des applications thérapeutiques significatives dans le traitement du cancer, en particulier pour la leucémie lymphoblastique aiguë (LLA). L'enzyme fonctionne en épuisant la L-asparagine, un acide aminé essentiel à la survie de certaines cellules cancéreuses .
Ingénierie des protéines
En ingénierie des protéines, this compound peut être utilisé pour créer des enzymes modifiées avec des caractéristiques améliorées, telles qu'une immunogénicité réduite ou une stabilité accrue. Des techniques telles que la mutagenèse dirigée et la dynamique moléculaire sont utilisées pour développer ces enzymes « bio-améliorées » .
Nanomédecine
La nanotechnologie utilise this compound dans l'encapsulation et l'immobilisation des enzymes pour améliorer la pharmacocinétique. Cette application vise à améliorer les systèmes d'administration de médicaments, ciblant des sites spécifiques dans l'organisme tout en minimisant les effets secondaires .
Industrie alimentaire
L'enzyme L-asparaginase, synthétisée à l'aide de this compound, est utilisée dans l'industrie alimentaire pour réduire la formation d'acrylamide. L'acrylamide est un cancérogène potentiel qui se forme dans les aliments riches en glucides pendant la cuisson à haute température .
Développement pharmaceutique
En pharmacie, this compound est essentiel au développement de médicaments avec des principes de qualité par la conception (QbD). Il contribue à créer des médicaments avec des profils de qualité adaptés, en s'attachant à minimiser les réactions indésirables tout en maximisant l'efficacité thérapeutique .
Amélioration de l'efficacité des enzymes
La recherche sur this compound comprend également des efforts pour améliorer l'efficacité des enzymes. Des stratégies de production avancées, telles que le développement de souches recombinantes et l'immobilisation de nanoparticules, font partie de cette recherche, visant à obtenir des enzymes rentables et hautement fonctionnelles .
Mécanisme D'action
Target of Action
Fmoc-L-asparaginol is a specialty product used in proteomics research It’s worth noting that l-asparaginases, which catalyze the hydrolysis of l-asparagine to l-aspartic acid and ammonia, are widely used in hematology for the treatment of lymphoblastic leukemias .
Mode of Action
L-asparaginases, a family of enzymes that this compound may interact with, catalyze the hydrolysis of l-asparagine to l-aspartic acid and ammonia . This reaction is crucial in the metabolism of toxic ammonia in the body .
Biochemical Pathways
Asparagine, an important amino acid in mammals, is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Two enzymes are involved in asparagine metabolism: asparagine synthase, which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyzes asparagine to aspartate . This compound may interact with these enzymes and affect these biochemical pathways.
Result of Action
Asparagine plays a vital role in the development of cancer cells . Overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fmoc-L-asparaginol plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. One of the key enzymes it interacts with is asparagine synthetase, which catalyzes the conversion of aspartate to asparagine. This interaction is essential for the incorporation of asparagine into peptides. Additionally, this compound can interact with other biomolecules such as asparaginase, which hydrolyzes asparagine to aspartate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of asparagine synthetase, leading to changes in the levels of asparagine within the cell. This, in turn, can impact protein synthesis and other metabolic processes. Additionally, this compound can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of asparaginase, preventing the hydrolysis of asparagine to aspartate. This inhibition can lead to an accumulation of asparagine within the cell, affecting various cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular apoptosis or necrosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of asparagine. The compound interacts with enzymes such as asparagine synthetase and asparaginase, which play key roles in the synthesis and hydrolysis of asparagine. These interactions can affect the levels of asparagine and other related metabolites within the cell, influencing overall metabolic flux. Additionally, this compound can impact the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with other biomolecules. These interactions can affect the localization and activity of the compound, influencing its overall function .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. This localization can affect the activity and function of this compound, as it interacts with different biomolecules in these compartments. Additionally, post-translational modifications can influence the stability and function of the compound within the cell .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-18(23)9-12(10-22)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H2,20,23)(H,21,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVDQIGBMJCGLD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


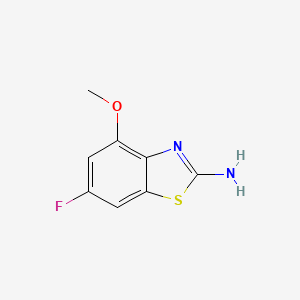
![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
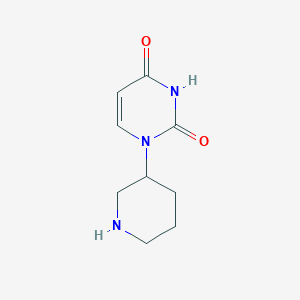

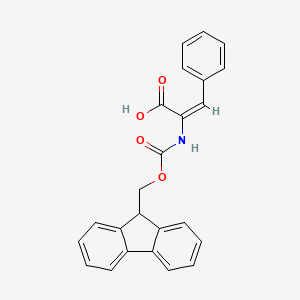
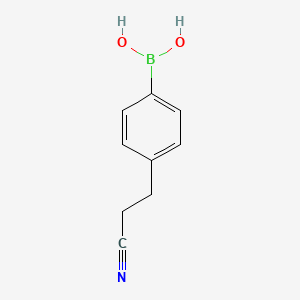
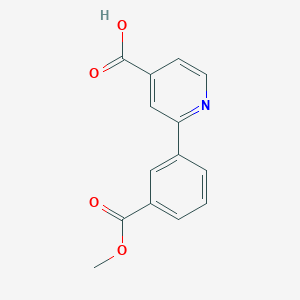
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)
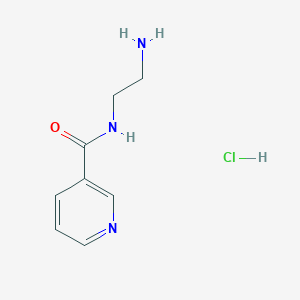

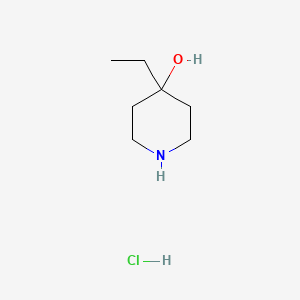
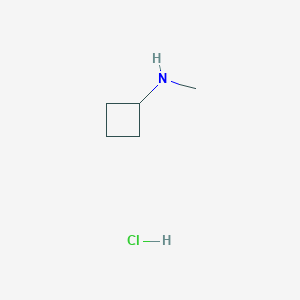
![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)

